

Application Notes and Protocols for TC-G 1005, a TGR5 Agonist

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Compound of Interest

Compound Name: TC-G 1005

Cat. No.: B611244

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This document provides detailed application notes and protocols for the in vitro characterization of **TC-G 1005**, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).

Note on Receptor Specificity: Initial searches indicate a potential confusion in the compound-target pairing. **TC-G 1005** is a well-characterized agonist for TGR5, not the zinc-sensing receptor GPR39.^{[1][2][3][4]} This document will focus on the established activity of **TC-G 1005** on TGR5.

Introduction to TC-G 1005 and TGR5

TC-G 1005 is an experimental small molecule that acts as a potent and selective agonist for TGR5. TGR5 is a G protein-coupled receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose metabolism. Activation of TGR5 by an agonist like **TC-G 1005** stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and reduce blood glucose levels, making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

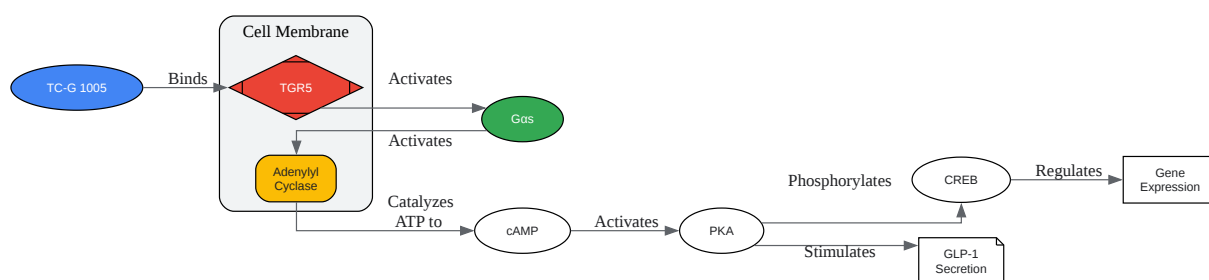
Quantitative Data Summary

The following table summarizes the reported in vitro potency of **TC-G 1005** on human and mouse TGR5.

Compound	Target	Species	Assay Type	Potency (EC50)	Reference
TC-G 1005	TGR5	Human	Not Specified	0.72 nM	
TC-G 1005	TGR5	Mouse	Not Specified	6.2 nM	

TGR5 Signaling Pathway Activated by TC-G 1005

The binding of **TC-G 1005** to TGR5 initiates a signal transduction cascade primarily through the Gas pathway.



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TGR5 signaling cascade initiated by **TC-G 1005**.

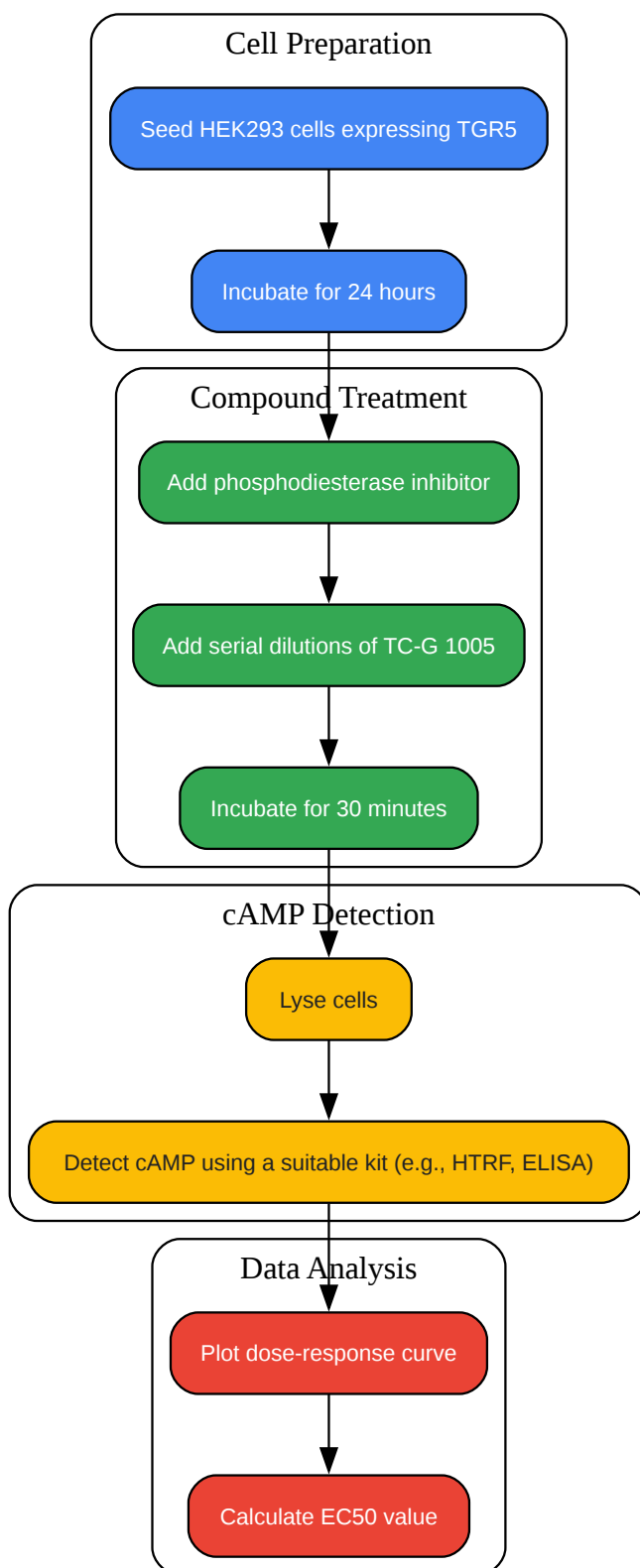
Experimental Protocols

Two common in vitro assays to determine the potency and efficacy of **TC-G 1005** as a TGR5 agonist are the cAMP accumulation assay and the reporter gene assay.

Protocol 1: cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels in response to TGR5 activation by **TC-G 1005**.

Experimental Workflow:



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Workflow for a cAMP accumulation assay.

Materials:

- HEK293 cells stably or transiently expressing human or mouse TGR5
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- **TC-G 1005** stock solution (in DMSO)
- cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
- White, opaque 96- or 384-well microplates

Procedure:

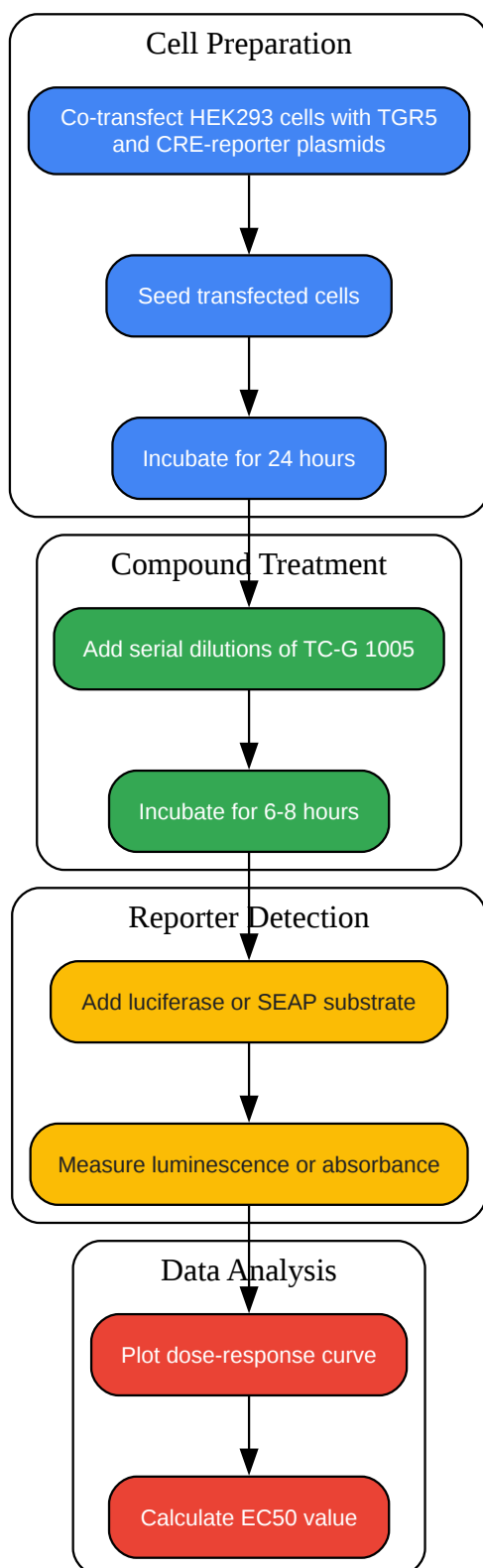
- **Cell Seeding:** Seed the TGR5-expressing HEK293 cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Compound Preparation:** Prepare serial dilutions of **TC-G 1005** in assay buffer. Also, prepare a solution of the PDE inhibitor in assay buffer.
- **Assay Initiation:**
 - Remove the culture medium from the cells.
 - Add the PDE inhibitor solution to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.
 - Add the serially diluted **TC-G 1005** to the wells. Include wells with vehicle control (DMSO) for baseline measurement.
- **Incubation:** Incubate the plate at 37°C for 30 minutes.
- **Cell Lysis and Detection:**
 - Lyse the cells according to the cAMP detection kit manufacturer's instructions.

- Perform the cAMP detection assay.
- Data Analysis:
 - Plot the measured signal against the logarithm of the **TC-G 1005** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Reporter Gene Assay

This protocol describes a reporter gene assay to measure TGR5 activation, which is coupled to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE).

Experimental Workflow:



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Workflow for a CRE-reporter gene assay.

Materials:

- HEK293 cells
- Expression plasmid for TGR5
- Reporter plasmid containing a CRE promoter driving luciferase or SEAP expression
- Transfection reagent
- Cell culture medium
- **TC-G 1005** stock solution (in DMSO)
- Reporter gene assay substrate (e.g., luciferin for luciferase, or a chemiluminescent substrate for SEAP)
- White, opaque (for luminescence) or clear (for absorbance) 96-well microplates

Procedure:

- **Transfection and Seeding:** Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent. Seed the transfected cells into 96-well plates and incubate for 24 hours.
- **Compound Treatment:**
 - Prepare serial dilutions of **TC-G 1005** in cell culture medium.
 - Remove the old medium from the cells and add the **TC-G 1005** dilutions. Include a vehicle control.
- **Incubation:** Incubate the plate at 37°C for 6-8 hours to allow for reporter gene expression.
- **Detection:**
 - Equilibrate the plate to room temperature.

- Add the appropriate substrate for the reporter enzyme (luciferase or SEAP) to each well, following the manufacturer's protocol.
- Measure the luminescence or absorbance using a plate reader.
- Data Analysis:
 - Plot the reporter signal against the logarithm of the **TC-G 1005** concentration.
 - Determine the EC50 value by fitting the data to a four-parameter logistic equation.

A Note on GPR39

For clarity, GPR39 is a distinct GPCR that is activated by zinc ions. It is involved in different signaling pathways, primarily coupling to Gαq, Gαs, and Gα12/13 proteins. While **TC-G 1005** is a TGR5 agonist, other compounds like TC-G 1008 (GPR39-C3) have been identified as potent agonists for GPR39. Researchers interested in GPR39 should use the appropriate agonists and assay systems for that target.

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